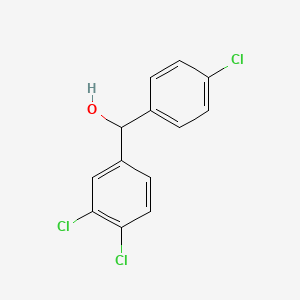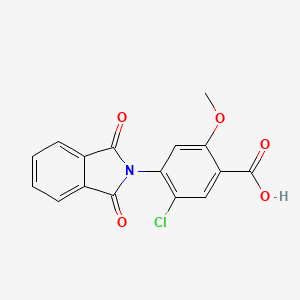
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol
描述
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with tert-butylphenyl and isopropylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-isopropylbenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a suitable sulfur source, such as thiourea, under acidic or basic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials for organic electronics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
5-(4-tert-Butylphenyl)-4-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group, which may affect its reactivity and applications.
4-(4-Isopropylphenyl)-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the tert-butyl group, influencing its solubility and stability.
Uniqueness
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and isopropyl groups, which enhance its solubility, stability, and potential for diverse applications. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound in various research fields.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-14(2)15-8-12-18(13-9-15)24-19(22-23-20(24)25)16-6-10-17(11-7-16)21(3,4)5/h6-14H,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGCLSOJGJMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372043 | |
| Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-26-6 | |
| Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)




![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)





![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)


